

# Meropenem-Vaborbactam MIC testing for clinical isolates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Vaborbactam**  
Cat. No.: **B611620**

[Get Quote](#)

An Application Note and Protocol for Meropenem-**Vaborbactam** MIC Testing

## Introduction

Meropenem-**vaborbactam** is a combination antimicrobial agent consisting of meropenem, a broad-spectrum carbapenem antibiotic, and **vaborbactam**, a novel cyclic boronic acid  $\beta$ -lactamase inhibitor.<sup>[1]</sup> This combination was developed to combat challenging Gram-negative bacterial infections, particularly those caused by carbapenem-resistant Enterobacteriales (CRE) that produce Klebsiella pneumoniae carbapenemase (KPC).<sup>[2][3]</sup> **Vaborbactam** effectively inactivates class A serine carbapenemases, including KPC, restoring the antimicrobial activity of meropenem.<sup>[2][4]</sup>

Accurate determination of the Minimum Inhibitory Concentration (MIC) is critical for guiding clinical therapy and monitoring the emergence of resistance. This document provides detailed protocols for standardized MIC testing of meropenem-**vaborbactam** against clinical isolates, intended for researchers, clinical microbiologists, and drug development professionals. The methodologies described are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

## Experimental Protocols

Standardized MIC testing can be performed using several methods, including broth microdilution, agar dilution, and gradient diffusion. Broth microdilution is considered the reference method.

## Broth Microdilution (BMD) Method

This method involves preparing serial twofold dilutions of meropenem in combination with a fixed concentration of **vaborbactam** in a liquid growth medium.

### Materials:

- Meropenem and **vaborbactam** analytical powders
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile saline (0.85% NaCl) or sterile water
- Incubator ( $35 \pm 2^\circ\text{C}$ )
- Spectrophotometer or turbidimeter

### Procedure:

- Preparation of Antimicrobial Stock Solutions:
  - Prepare stock solutions of meropenem and **vaborbactam** in a suitable solvent as recommended by the manufacturer.
  - For the test, **vaborbactam** is maintained at a fixed concentration of 8  $\mu\text{g/mL}$ .<sup>[4]</sup>
  - Prepare intermediate dilutions of meropenem to achieve the final desired concentration range (e.g., 0.004/8 to 8/8  $\mu\text{g/mL}$ ) in the microtiter plate wells, ensuring the **vaborbactam** concentration remains constant at 8  $\mu\text{g/mL}$  in each well.<sup>[4]</sup>
- Inoculum Preparation:
  - From a fresh (18-24 hour) non-selective agar plate, select 3-5 well-isolated colonies of the clinical isolate.

- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8$  CFU/mL.[\[5\]](#)
- Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
  - Dispense the prepared antimicrobial dilutions into the wells of the 96-well plate.
  - Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  - Incubate the plates at  $35 \pm 2^\circ\text{C}$  in ambient air for 16-20 hours.[\[5\]](#)
- Reading and Interpretation:
  - The MIC is the lowest concentration of meropenem-**vaborbactam** that completely inhibits visible bacterial growth.
  - Examine the growth control well to ensure adequate bacterial growth.
  - Interpret the MIC value using the clinical breakpoints established by regulatory bodies like the FDA, CLSI, or EUCAST.

## Agar Dilution Method

This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, which is then spot-inoculated with the test organisms.

### Materials:

- Mueller-Hinton Agar (MHA)
- Meropenem-**vaborbactam** stock solutions
- Sterile petri dishes

- Standardized bacterial inoculum (0.5 McFarland)
- Inoculum replicator (e.g., Steers replicator)

**Procedure:**

- Preparation of Agar Plates:
  - Prepare serial twofold dilutions of meropenem-**vaborbactam** (with **vaborbactam** fixed at 8 µg/mL) and add them to molten MHA (held at 45-50°C).
  - Pour the agar into sterile petri dishes and allow them to solidify. Prepare a drug-free control plate.
- Inoculum Preparation:
  - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
  - Further dilute this suspension to achieve a final concentration of approximately  $10^7$  CFU/mL.
- Inoculation and Incubation:
  - Spot-inoculate the agar surfaces with approximately 1-2 µL of the prepared inoculum (delivering about  $10^4$  CFU per spot).
  - Allow the spots to dry completely before inverting the plates.
  - Incubate at  $35 \pm 2^\circ\text{C}$  for 16-20 hours.
- Reading and Interpretation:
  - The MIC is the lowest drug concentration that inhibits the visible growth of the isolate. A faint haze or a single colony is disregarded.

## Gradient Diffusion Method (e.g., ETEST®, MTS™)

This method uses a predefined, stable gradient of antibiotic on a plastic strip to determine the MIC.

**Materials:**

- Meropenem-**vaborbactam** gradient strips (e.g., MIC Test Strip - MTS™)[5]
- Mueller-Hinton Agar (MHA) plates (150 mm or 90 mm)
- Standardized bacterial inoculum (0.5 McFarland)
- Sterile swabs

**Procedure:**

- Inoculum Preparation:
  - Prepare a bacterial suspension in saline equivalent to a 0.5 McFarland standard.[5]
- Inoculation of Agar Plate:
  - Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
  - Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
  - Allow the plate to dry for 5-15 minutes.
- Application of Gradient Strip:
  - Using sterile forceps, apply the meropenem-**vaborbactam** gradient strip to the center of the inoculated agar surface.[6] Ensure the entire strip is in contact with the agar.
- Incubation:
  - Incubate the plates in an inverted position at  $35 \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.[5]
- Reading and Interpretation:
  - After incubation, an elliptical zone of inhibition will form around the strip.[5]

- Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[5]
- If the intersection falls between two-fold dilutions on the scale, the value should be rounded up to the next highest two-fold dilution before interpretation.[5]

## Quality Control (QC)

QC testing must be performed with each batch of MIC tests to ensure the accuracy and reproducibility of the results. This is done by testing standard reference strains with known MIC values.

Table 1: CLSI-Approved Broth Microdilution Quality Control Ranges for Meropenem-Vaborbactam.

| Quality Control Strain              | Meropenem-Vaborbactam MIC Range (µg/mL) |
|-------------------------------------|-----------------------------------------|
| <b>Escherichia coli ATCC 25922</b>  | <b>0.008/8 – 0.06/8</b>                 |
| Escherichia coli ATCC 35218         | 0.008/8 – 0.06/8                        |
| Pseudomonas aeruginosa ATCC 27853   | 0.12/8 – 1/8                            |
| Klebsiella pneumoniae ATCC BAA-1705 | 0.008/8 – 0.06/8                        |
| Klebsiella pneumoniae ATCC BAA-2814 | 0.12/8 – 0.5/8                          |

(Data sourced from CLSI guidelines and related studies)[4][5][7]

## Data Interpretation

The calculated MIC values are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints. These breakpoints can differ between regulatory bodies such as the CLSI and EUCAST.

Table 2: Meropenem-Vaborbactam Clinical Breakpoints for Enterobacteriales (µg/mL).

| Organization | Susceptible (S) | Intermediate (I) | Resistant (R) |
|--------------|-----------------|------------------|---------------|
| CLSI         | <b>≤4/8</b>     | <b>8/8</b>       | <b>≥16/8</b>  |
| EUCAST       | ≤8/8            | No category      | >8/8          |

(**Vaborbactam** concentration is fixed at 8 µg/mL)[8]

## Performance Data

Meropenem-**vaborbactam** demonstrates potent in vitro activity against a wide range of clinical isolates, particularly KPC-producing CRE.

Table 3: In Vitro Activity of Meropenem-**Vaborbactam** against Contemporary Enterobacteriales Isolates.

| Organism Group    | No. of Isolates | Meropenem MIC <sub>50</sub> / MIC <sub>90</sub> (µg/mL) | Meropenem-<br>Vaborbactam MIC <sub>50</sub> / MIC <sub>90</sub> (µg/mL) | % Susceptibility (CLSI) |
|-------------------|-----------------|---------------------------------------------------------|-------------------------------------------------------------------------|-------------------------|
| All               |                 |                                                         |                                                                         |                         |
| Enterobacteriales | <b>1,697</b>    | -                                                       | -                                                                       | <b>99.1%</b>            |
| CRE Isolates      | 222             | >32 / >32                                               | 0.12 / 1                                                                | 93.2%                   |
| KPC-producing CRE | 991             | 32 / >32                                                | 0.06 / 1                                                                | 99.0%                   |
| E. coli           | 1,981           | -                                                       | ≤0.03 / 0.06                                                            | 99.9%                   |
| K. pneumoniae     | -               | 32 / >32                                                | 0.12 / 1                                                                | -                       |

(Data compiled from multiple surveillance studies)[9][10][11][12]

## Visualized Workflows and Mechanisms

Diagrams help illustrate complex processes and relationships, ensuring clarity and understanding of the protocols and the drug's mechanism of action.



[Click to download full resolution via product page](#)

Caption: General workflow for determining the MIC of Meropenem-**Vaborbactam**.

[Click to download full resolution via product page](#)

Caption: Mechanism of action for Meropenem-**Vaborbactam** against KPC-producing bacteria.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Determination of MIC and disk diffusion quality control guidelines for meropenem-vaborbactam, a novel carbapenem/boronic acid  $\beta$ -lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. liofilchem.com [liofilchem.com]
- 6. Gradient Diffusion | MI [microbiology.mlsascp.com]
- 7. jmilabs.com [jmilabs.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmilabs.com [jmilabs.com]
- 12. Meropenem-Vaborbactam Activity against U.S. Multidrug-Resistant Enterobacteriales Strains, Including Carbapenem-Resistant Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meropenem-Vaborbactam MIC testing for clinical isolates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611620#meropenem-vaborbactam-mic-testing-for-clinical-isolates>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)